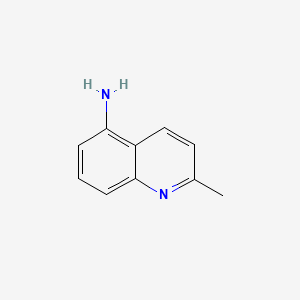

2-Methylquinolin-5-amine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methylquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-5-6-8-9(11)3-2-4-10(8)12-7/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSLQFMTPYHZDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC(=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20202802 | |

| Record name | 5-Quinolinamine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54408-50-3 | |

| Record name | 5-Quinolinamine, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054408503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Quinolinamine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methylquinolin 5 Amine

Modern and Green Synthetic Strategies

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for forming carbon-nitrogen bonds essential for producing aminoquinolines. acs.orgias.ac.in These methods are often characterized by their high efficiency and functional group tolerance. The synthesis of quinoline (B57606) derivatives through these catalytic reactions has become a major focus of research over the last few decades. ias.ac.inchim.it

Palladium-catalyzed reactions are among the most versatile methods for C-N bond formation. The Buchwald-Hartwig amination, a prominent example, facilitates the coupling of an amine with an aryl halide or triflate. In the context of 2-Methylquinolin-5-amine synthesis, this protocol would typically involve the reaction of 5-bromo-2-methylquinoline (B1281031) or 5-chloro-2-methylquinoline with an ammonia (B1221849) surrogate or a protected amine, catalyzed by a palladium complex. acs.org These reactions require a palladium precursor, a phosphine (B1218219) ligand, and a base to proceed effectively.

Beyond direct amination, palladium catalysts are instrumental in constructing the quinoline ring itself. Tandem reactions, such as a coupling-cyclization sequence between a 2-iodoaniline (B362364) derivative and an appropriate α,β-unsaturated carbonyl compound, can yield quinoline structures. nih.gov Similarly, Sonogashira and Stille couplings can be employed to build complex quinoline precursors that subsequently cyclize to form the desired heterocyclic core. nih.govnih.gov

Table 1: Representative Palladium-Catalyzed Amination Conditions

| Substrate (Example) | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Iodoaniline / α,β-unsaturated ester | Pd(OAc)₂ / PPh₃ | NaOAc | DMF | 100 | 67-76 | nih.gov |

| o-Aminocinnamonitriles / Arylhydrazines | PdCl₂ / 2,2′-bipyridine | TfOH | Toluene | 90 | ~56 | nih.govrsc.org |

| N-Substituted-3,3-diarylacrylamides | PdCl₂ / Cu(OAc)₂ | - | O₂ atm | - | - | nih.gov |

This table presents generalized conditions for palladium-catalyzed reactions leading to quinoline scaffolds, adaptable for the synthesis of this compound precursors.

Copper-catalyzed reactions offer a cost-effective alternative to palladium for C-N bond formation. The Ullmann condensation, a classical copper-mediated reaction, involves the coupling of an aryl halide with an amine at elevated temperatures. This method can be applied to the synthesis of this compound from 5-halo-2-methylquinoline. Modern advancements have led to milder reaction conditions and improved yields. frontiersin.org

Copper catalysts are also effective in direct C-H amination reactions, where a C-H bond is converted directly into a C-N bond, bypassing the need for a pre-functionalized halide. For instance, copper has been used to catalyze the amination of quinoline N-oxides at the C2 position. beilstein-journals.org While direct C-5 amination is less common, related methodologies for C-5 functionalization of 8-aminoquinolines have been developed, suggesting potential pathways. rsc.org Furthermore, copper catalysis can facilitate the construction of the quinoline ring through oxidative cyclization of suitable precursors. ias.ac.innih.govrsc.org

Table 2: Examples of Copper-Catalyzed Reactions for N-Heterocycle Synthesis

| Reaction Type | Catalyst | Oxidant / Additive | Reactants (Example) | Key Feature | Reference |

| Direct Amidation | Cu Catalyst | O₂ | 2-Methylquinolines, Amines | Forms aromatic amides | nih.gov |

| C-H Amination | Ni(OTf)₂ / Ag₂CO₃ | - | 8-Aminoquinolines, Azodicarboxylates | C5-amination of 8-aminoquinoline (B160924) | rsc.org |

| Annulation | CuI | - | 2-Aminophenyl ketones, Alkynes, TsN₃ | Three-component synthesis of 2-iminoquinolines | nih.gov |

| Aerobic Cyclization | Cu(I) Catalyst | O₂ | β-(2-aminophenyl)-α,β-ynones, DMF | DMF as dual C2 and amino source | rsc.org |

This table illustrates the versatility of copper catalysis in reactions that could be adapted for the synthesis of this compound.

Metal-Free and Organocatalytic Approaches

In pursuit of more sustainable synthetic methods, metal-free and organocatalytic strategies have gained significant traction. These approaches avoid the cost and potential toxicity associated with residual transition metals.

Metal-free synthesis of aminoquinolines can be achieved through various pathways. One notable method involves the amination of quinoline-N-oxides, which can react with amines in the presence of an activating agent like triflic anhydride (B1165640) to regioselectively yield 2-aminoquinolines. rsc.orgrsc.org Other metal-free routes include direct oxidative cyclocondensation reactions, for example, between N,N-dimethyl enaminones and o-aminobenzyl alcohols, to construct the quinoline core. frontiersin.org One-pot syntheses using catalysts like iodine have also been developed for creating complex quinoline structures under metal-free conditions. rsc.orgrsc.org

Organocatalysis, which uses small organic molecules to accelerate reactions, presents another powerful metal-free strategy. For instance, the alkenylation of 2-methylquinolines with aldehydes can be achieved through synergistic organocatalysis, activating both reacting partners. researchgate.net Chiral organocatalysts have been used in the enantioselective synthesis of heteroaromatic α-amino acid esters, including those based on a 2-methylquinoline (B7769805) structure, highlighting the potential for asymmetric functionalization. nih.gov

One-Pot and Multicomponent Synthesis Techniques

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine multiple reaction steps into a single operation without isolating intermediates. This approach saves time, resources, and reduces waste.

Classic named reactions for quinoline synthesis, such as the Doebner-von Miller and Combes syntheses, are inherently multicomponent processes. The Doebner-von Miller reaction, for instance, can produce 2-methylquinolines from an aniline (B41778), an α,β-unsaturated carbonyl compound (often generated in situ), and an acid catalyst. rsc.org

Modern MCRs offer sophisticated pathways to complex quinoline derivatives. For example, a three-component reaction of an amine, aldehyde, and an active methylene (B1212753) compound can lead to highly functionalized quinolines. acs.orgderpharmachemica.com Iodine-promoted Povarov multicomponent reactions have been developed to synthesize 2,2′-biquinolines using 2-methylquinoline as a starting material, demonstrating how the core structure can be elaborated in a single pot. researchgate.net These methods are valued for their atom economy and ability to rapidly generate molecular diversity. researchgate.netrsc.org

Environmentally Benign Reaction Conditions

Green chemistry principles are increasingly guiding the development of new synthetic methods. For quinoline synthesis, this translates to the use of non-toxic catalysts, safer solvents, and energy-efficient processes.

One approach is the use of earth-abundant and non-toxic metal catalysts, such as those based on iron (FeCl₃), which can effectively catalyze the condensation of 2-aminoarylketones and active methylene compounds in water. tandfonline.com The use of water as a solvent is a key feature of many green synthetic protocols. rsc.orgtandfonline.com

Alternative reaction media, such as ionic liquids, have also been employed. A fluoroboric acid-based ionic liquid has been shown to catalyze the synthesis of substituted quinolines efficiently, with the added benefit that the catalyst can be recycled and reused. ias.ac.in Furthermore, energy sources like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating, as demonstrated in the Nafion-catalyzed synthesis of quinolines. mdpi.com

Specific Preparations of this compound and its Precursors

The direct synthesis of this compound can be accomplished through several strategic routes, primarily involving either the late-stage introduction of the amine group onto a pre-formed quinoline ring or the construction of the ring from a precursor already containing a nitrogen functionality.

A common and effective method for introducing an amino group at the C-5 position is through the reduction of a corresponding nitro compound. This two-step process involves:

Nitration: The electrophilic nitration of 2-methylquinoline. This reaction typically places the nitro group at the C-5 and C-8 positions. Careful control of reaction conditions can favor the formation of 2-methyl-5-nitroquinoline (B1594748).

Reduction: The subsequent reduction of the nitro group to an amine. This transformation is reliably achieved using various reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid, catalytic hydrogenation with catalysts like palladium on carbon (Pd/C), or using iron powder in acidic media. rsc.org

Another powerful strategy involves the amination of a halogenated precursor:

Halogenation: The synthesis of 5-bromo-2-methylquinoline from 2-methylquinoline.

Amination: The conversion of the bromo-substituent to an amino group. This can be achieved via copper-catalyzed methods (Ullmann reaction) or, more commonly in modern synthesis, through palladium-catalyzed Buchwald-Hartwig amination using an ammonia source. evitachem.com

The initial 2-methylquinoline precursor is itself readily synthesized via classic methods like the Doebner–von Miller reaction, which condenses an aniline with an α,β-unsaturated aldehyde or ketone. rsc.org For this compound, the synthesis could start from 3-aminophenol (B1664112) or a related derivative, which would cyclize to form the quinoline core with the necessary functionality at the C-5 position.

Cyclization and Nitration Sequences

The formation of the 2-methylquinoline core is a critical first step. A common approach is the Doebner-von Miller reaction, a variation of the Skraup synthesis. This reaction typically involves the condensation of an aniline derivative with an α,β-unsaturated carbonyl compound. For instance, the reaction of anilines with crotonaldehyde (B89634) in the presence of a strong acid can yield 2-methylquinoline derivatives. rsc.org

Following the construction of the quinoline ring, the introduction of a nitro group at the 5-position is a crucial step. The nitration of 2-methylquinoline typically yields a mixture of isomers, primarily the 5-nitro and 8-nitro derivatives. google.comgoogle.com The separation of these isomers can be challenging. google.comgoogle.com The reaction conditions for nitration can be controlled to influence the product distribution. For example, nitration of 1-methyl-2-quinolone (B133747) with fuming nitric acid at varying temperatures can selectively produce different nitro-substituted quinolones. nih.gov At 50 °C, 1-methyl-6-nitro-2-quinolone is the main product, while higher temperatures lead to dinitrated and trinitrated products. nih.gov

An alternative strategy involves the nitration of a precursor that already contains a directing group, which can favor the formation of the desired 5-nitro isomer. For example, the nitration of certain 8-(alkyl)-2-methylquinolines has been explored as a one-step method to introduce a carbon-nitrogen bond. nih.gov

The table below summarizes a representative cyclization and nitration sequence.

| Step | Reactants | Reagents/Conditions | Product |

| Cyclization | Aniline, Crotonaldehyde | Strong acid, Heat | 2-Methylquinoline |

| Nitration | 2-Methylquinoline | Fuming Nitric Acid, Sulfuric Acid | 2-Methyl-5-nitroquinoline (and isomers) |

Reduction Methodologies to the Amine Functionality

The final key step in the synthesis of this compound is the reduction of the nitro group of 2-methyl-5-nitroquinoline to the corresponding amine. A variety of reducing agents and conditions can be employed for this transformation.

Catalytic hydrogenation is a widely used and efficient method. This typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. Common catalysts for this reduction include palladium on carbon (Pd/C) and Raney nickel. For example, 2-methyl-8-nitroquinoline (B1328908) can be reduced to 2-methyl-8-aminoquinoline via hydrogenation. google.comgoogle.com

Chemical reduction methods are also effective. These often involve the use of metals in acidic media, such as tin powder in the presence of hydrochloric acid. Another option is the use of sodium tetrahydridoborate in acetic acid, which has been used to reduce the azomethine C=N bond in related Schiff bases. researchgate.net The reduction of arylhetarylimines with hydrazine (B178648) hydrate (B1144303) in the presence of Raney nickel has also been shown to selectively reduce the imine bond while leaving the heteroaromatic ring intact. researchgate.net

The choice of reduction method can depend on the presence of other functional groups in the molecule to ensure chemoselectivity.

The following table details common reduction methodologies for converting a nitroquinoline to an aminoquinoline.

| Method | Reducing Agent | Catalyst/Conditions | Product |

| Catalytic Hydrogenation | Hydrogen Gas (H₂) | Palladium on Carbon (Pd/C) | This compound |

| Catalytic Hydrogenation | Hydrogen Gas (H₂) | Raney Nickel | This compound |

| Chemical Reduction | Tin (Sn) powder | Hydrochloric Acid (HCl) | This compound |

| Chemical Reduction | Sodium Tetrahydridoborate (NaBH₄) | Acetic Acid | This compound |

| Chemical Reduction | Hydrazine Hydrate (N₂H₄·H₂O) | Raney Nickel | This compound |

Chemical Reactivity and Derivatization of 2 Methylquinolin 5 Amine

Reactions Involving the Amino Group at Position 5

The primary amine at position 5 is a key site for nucleophilic attack and condensation reactions, enabling the synthesis of a wide array of derivatives.

The primary amino group of 2-Methylquinolin-5-amine readily undergoes acylation with various acylating agents to form stable amide derivatives. This reaction is fundamental in medicinal chemistry for modifying the compound's properties. The synthesis can be achieved using several standard methods, including reaction with acyl chlorides or the use of coupling agents with carboxylic acids. libretexts.org

For instance, this compound can be reacted with 4-chlorobenzoyl chloride in the presence of a base to yield the corresponding amide. researchgate.net A more general approach involves reacting the amine with a carboxylic acid in the presence of a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or ethylcarbodiimide (EDC), often with an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions. fishersci.co.uk Another example is the reaction of 4-Chloro-N-[4-(4-methylpiperazin-1-ylmethyl)phenyl]benzamide with this compound, which results in the formation of a more complex substituted amide. researchgate.net These reactions are typically carried out in aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM). fishersci.co.uk

Table 1: Examples of Amide Formation Reactions

| Acylating Agent/Carboxylic Acid | Coupling Agent/Conditions | Solvent | Product Type | Reference |

|---|---|---|---|---|

| 4-Chlorobenzoyl chloride | Base (e.g., Triethylamine) | DCM | N-(2-methylquinolin-5-yl)-4-chlorobenzamide | researchgate.net |

| Generic Carboxylic Acid (R-COOH) | EDC/HOBt, Base (e.g., DIEA) | DMF | N-(2-methylquinolin-5-yl)amide | fishersci.co.uk |

| 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride | - | - | N-(2-methylquinolin-5-yl)-4-(4-methylpiperazin-1-ylmethyl)benzamide | researchgate.net |

The condensation of the primary amino group of this compound with aldehydes or ketones is a common method to produce imines, also known as Schiff bases. researchgate.net This reaction typically occurs under reflux in a suitable solvent like ethanol, sometimes with a catalytic amount of acid. researchgate.netajol.info The reaction of 5-amino-2-methylquinoline with various substituted benzaldehydes and pyridinecarbaldehydes has been reported to produce the corresponding Schiff bases, which can be further reduced to secondary amines. researchgate.net

The formation of these imines is a versatile step for further chemical modifications. For example, imine polymers have been synthesized through the oxidative polycondensation of 4-amino-2-methylquinoline (an isomer) with aldehydes like 4-hydroxy benzaldehyde (B42025) and salicylaldehyde. tandfonline.com The general reactivity for Schiff base formation is a well-established transformation for aminoquinolines. isroset.org

Table 2: Examples of Aldehydes for Schiff Base Formation

| Aldehyde | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Substituted Benzaldehydes | Ethanol, Reflux | N-(arylmethylidene)-2-methylquinolin-5-amine | researchgate.net |

| Pyridinecarbaldehydes | Ethanol, Reflux | N-(pyridin-ylmethylene)-2-methylquinolin-5-amine | researchgate.net |

| Salicylaldehyde | Ethanol, Reflux | 2-(((2-methylquinolin-5-yl)imino)methyl)phenol | tandfonline.com |

| 4-Hydroxy Benzaldehyde | Ethanol, Reflux | 4-(((2-methylquinolin-5-yl)imino)methyl)phenol | tandfonline.com |

This compound and its derivatives can serve as precursors for the synthesis of complex heterocyclic structures like phenazines through oxidative condensation. mdpi.com This transformation can proceed via two main pathways. The first is a symmetrical condensation where two identical molecules of a this compound derivative, such as 8-isopropyl-2-methylquinolin-5-amine, are coupled. mdpi.com The second pathway involves an unsymmetrical condensation between an electron-rich amine (e.g., N¹,N¹-dimethylbenzene-1,4-diamine) and an 8-(alkyl)-2-methylquinolin-5-amine. mdpi.com

A common oxidizing agent for these reactions is silver carbonate adsorbed on celite, which has been shown to facilitate the transformation with good yields for symmetrical phenazines. mdpi.com This method provides a direct, one-step approach to creating a carbon-nitrogen bond for the synthesis of these extended aromatic systems. mdpi.com The resulting products are pyridine-embedded phenazines, such as 5,12-diisopropyl-3,10-dimethyldipyrido[3,2-a:3′,2′-h]phenazine. mdpi.com

Modifications of the Quinoline (B57606) Ring System

Beyond the reactivity of the amino group, the quinoline nucleus itself can be functionalized, allowing for the introduction of new substituents or the construction of more complex fused ring systems.

The quinoline ring is susceptible to electrophilic substitution. The reactivity and regioselectivity of this substitution are heavily influenced by the existing substituents. The amino group at C5 is a potent activating group and is ortho-, para-directing, while the methyl group at C2 is weakly activating. byjus.com Therefore, electrophilic attack on this compound is predicted to occur preferentially on the benzenoid ring at positions C6 (ortho) and C8 (para) to the amino group. The pyridine (B92270) ring is generally deactivated towards electrophilic attack unless under harsh conditions. libretexts.org

Halogenation is a common electrophilic substitution reaction. For example, N-(2-Methylquinolin-8-yl)benzamide, an isomer, undergoes halogenation with reagents like trichloroisocyanuric acid (TCCA) or tribromoisocyanuric acid (TBCA) to yield halogenated products with very high efficiency. rsc.org While direct examples for this compound are less common in the provided literature, the principles of controlling the high reactivity of aromatic amines via acetylation of the -NH2 group can be applied. byjus.com Protecting the amino group as an acetamide (B32628) moderates its activating effect, allowing for more controlled monosubstitution before subsequent hydrolysis restores the amine. byjus.com

The this compound scaffold is a valuable building block for constructing fused polycyclic heterocyclic systems, which are prevalent in bioactive molecules. nih.govnou.edu.ng The amino group at C5 can be used as a chemical handle to build additional rings onto the quinoline framework.

One strategy involves the reaction of an aminoquinoline derivative with other bifunctional molecules. For example, 6-amino-2-methylquinolin-4-ol (an isomer) reacts with phthalic anhydride (B1165640) to form 2-(4-hydroxy-2-methylquinolin-6-yl)-1H-isoindole-1,3(2H)-dione, effectively fusing an isoindole system to the quinoline. nih.gov Similarly, thiourea (B124793) derivatives of aminoquinolines can be cyclized with reagents like ethyl bromoacetate (B1195939) to generate fused thiazole (B1198619) rings, such as 2-[(4-hydroxy-2-methylquinolin-6-yl)imino]-1,3-thiazolidin-4-one. nih.gov Other reported syntheses include the formation of pyrrolo[3,4-b]quinolin-3-ones from functionalized quinolines, demonstrating the versatility of the quinoline core in constructing complex heterocyclic architectures. rsc.org

Table of Mentioned Chemical Compounds

Role as a Synthetic Intermediate

This compound is a versatile heterocyclic amine that serves as a crucial building block in organic synthesis. cymitquimica.combldpharm.com Its structure, featuring a reactive primary amine group at the 5-position and a methyl group at the 2-position of the quinoline core, allows for a variety of chemical transformations. This makes it a valuable intermediate for the synthesis of more complex molecules, including specialized chemicals and pharmaceutical compounds. cymitquimica.com The presence of the quinoline scaffold, a common motif in biologically active compounds, further enhances its importance in medicinal chemistry. scispace.comacs.org

The unique reactivity of this compound and its derivatives makes them excellent starting materials for constructing larger, advanced organic structures. The amino group provides a site for nucleophilic attack, condensation reactions, and the formation of new carbon-nitrogen bonds, which are fundamental transformations in organic synthesis. mdpi.com

One notable application is in the synthesis of complex heterocyclic systems like phenazines. For instance, research has demonstrated that derivatives such as 8-isopropyl-2-methylquinolin-5-amine can undergo oxidative self-coupling to form symmetrical dipyrido[3,2-a:3′,2′-h]phenazine structures. mdpi.com It can also participate in oxidative condensation reactions with other electron-rich amines, such as N¹,N¹-dimethylbenzene-1,4-diamine, to create unsymmetrical phenazine (B1670421) molecules. mdpi.com These reactions highlight its role in creating polycyclic aromatic systems with potential applications in materials science and electronics.

Schiff bases, formed by the condensation of 5-amino-2-methylquinoline with various aldehydes, are another class of advanced molecules derived from this intermediate. These resulting compounds can be subsequently reduced to form N-aryl(hetaryl)benzylamine derivatives, expanding the library of available quinoline-based structures for further synthetic exploration. researchgate.net

Table 1: Examples of this compound Derivatives as Precursors

| Precursor | Reagents/Conditions | Product Type | Reference |

| 8-isopropyl-2-methylquinolin-5-amine | Oxidative self-coupling | Symmetrical Phenazine | mdpi.com |

| 8-(alkyl)-2-methylquinolin-5-amines | N¹,N¹-dimethylbenzene-1,4-diamine (oxidative condensation) | Unsymmetrical Phenazine | mdpi.com |

| 5-amino-2-methylquinoline | Substituted benzaldehydes and pyridinecarbaldehydes | Schiff Bases | researchgate.net |

The quinoline ring is a privileged scaffold in drug discovery, and this compound serves as an essential building block for creating intermediates used in the development of new therapeutic agents. scispace.compharmacompass.com Its derivatives are employed in the synthesis of molecules designed to interact with biological targets. scispace.comevitachem.com

For example, this compound has been used in substitution reactions to create more complex amide structures. In one study, it was reacted with 4-Chloro-N-[4-(4-methylpiperazin-1-ylmethyl)phenyl]benzamide to yield a substituted 4-amino-N-[4-(4-methylpiperazin-1-ylmethyl)phenyl]benzamide. researchgate.net This reaction demonstrates its utility in linking the quinoline core to other pharmacophoric fragments, such as N-methylpiperazine, which is present in several approved drugs like the anticancer agent imatinib. researchgate.net

Furthermore, substituted versions of this compound, such as 8-bromo and 8-methoxy derivatives, are recognized as key intermediates. cymitquimica.comevitachem.com The 8-bromo-2-methylquinolin-5-amine (B6255045) variant allows for subsequent substitution reactions where the bromine atom can be replaced, offering a strategic point for molecular diversification. evitachem.com Similarly, 8-methoxy-2-methylquinolin-5-amine (B182576) monohydrochloride is utilized as an intermediate for research chemicals and pharmaceuticals. cymitquimica.com The strategic placement of these functional groups on the quinoline ring influences the compound's properties and its potential interactions with biological systems, making these intermediates valuable in the design of novel enzyme inhibitors and other bioactive agents. scispace.com

Table 2: Use of this compound in Synthesizing Pharmaceutical Intermediates

| Reactant | Reaction Partner | Product | Potential Application | Reference |

| This compound | 4-Chloro-N-[4-(4-methylpiperazin-1-ylmethyl)phenyl]benzamide | Substituted 4-amino-N-[4-(4-methylpiperazin-1-ylmethyl)phenyl]benzamide | Synthesis of complex amides with pharmacophoric fragments | researchgate.net |

| 8-Bromo-2-methylquinolin-5-amine | Various nucleophiles | Substituted quinoline derivatives | Intermediate for biologically active molecules | evitachem.com |

| 8-Methoxy-2-methylquinolin-5-amine monohydrochloride | N/A (Used as building block) | Complex compounds, research chemicals | Pharmaceutical synthesis | cymitquimica.com |

Biological and Pharmacological Investigations

Medicinal Chemistry Aspects of 2-Methylquinolin-5-amine Derivatives

The versatility of the quinoline (B57606) ring allows for structural modifications at various positions, which has been instrumental in developing derivatives with enhanced pharmacological properties. mdpi.com Researchers have focused on understanding how different functional groups attached to the 2-methylquinoline (B7769805) core impact its interaction with biological targets.

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds. For 2-methylquinoline derivatives, SAR investigations have provided key insights into the features required for biological activity.

Substitution at the Amino Group: The amino group at the C-4 position of the quinoline ring is a critical site for modification. A series of N-substituted 4-aminoquinoline (B48711) derivatives were synthesized to explore their antiproliferative potential. farmaceut.org It was found that substituting this position with aryl, heteroaryl, or dapsone (B1669823) moieties significantly influenced activity against breast cancer cell lines. farmaceut.org

Substitution on the Quinoline Ring: Modifications on the quinoline ring itself are pivotal. For instance, the introduction of a trifluoromethyl group has been shown to enhance antimalarial activity in certain quinoline series. grafiati.com In a study on 2-aryl-trimethoxyquinoline analogs, substitutions on the quinoline scaffold were key to their function as tubulin polymerization inhibitors. neuroquantology.com Similarly, in a series of N-aryl-trimethoxy quinolin-4-amine derivatives, substitutions with phenoxy and benzoyl groups resulted in greater cytotoxic activity compared to other quinolines. nih.gov The position of these groups is also important; for example, the cytotoxicity of a derivative with a phenoxy group at the 4-position of the N-phenyl ring was greater than its isomer with the group at the 3-position. nih.gov

Amino Group Position: The location of the amino group on the quinoline ring can dramatically alter biological effects. Studies on benzimidazo[1,2-a]quinolines showed that 2-amino-substituted analogs possessed the highest antiproliferative activity, while the activity of 5-amino and 2,5-diamino substituted compounds was significantly lower. arabjchem.org

Vinyl-linked Substitutions: In a series of 2-arylvinylquinolines, substituting a fluorine atom with a chlorine atom on the styryl portion led to an enhancement of antiplasmodial activity. nih.gov

Pharmacophore modeling helps identify the essential three-dimensional arrangement of functional groups necessary for biological activity. For 4-amino-2-methylquinoline derivatives, computational and NMR methods have been used to outline the structural and conformational requirements for affinity to specific receptors. nih.gov Studies have shown that substitution at the 3-position of the quinoline ring is critical for affinity, with a 3-methyl derivative showing potency similar to a reference antagonist, while bulkier or electron-withdrawing groups in the same position drastically decreased affinity. nih.gov This process of designing and optimizing pharmacophores is a key strategy in the development of novel therapeutic agents based on the 2-methylquinoline scaffold. researchgate.netpharmacophorejournal.com

Specific Biological Activities

Derivatives of 2-methylquinoline have demonstrated a range of biological effects, with a significant focus on their potential as anticancer agents.

The quinoline core is found in numerous compounds with demonstrated anticancer and antiproliferative properties. arabjchem.orgneuroquantology.com Research has shown that derivatives of 2-methylquinoline can inhibit the growth of various cancer cell lines, often with high potency. researchgate.netbibliotekanauki.pl For example, a series of novel 4-aminoquinoline derivatives were designed as antiproliferative agents, and seventeen of the synthesized compounds showed higher activity than the reference drug doxorubicin (B1662922) against the MCF-7 breast cancer cell line. farmaceut.org Specifically, compounds such as 2-methyl-N-(7-trifluorome-thyl)quinolin-4-yl) quinolin-3-amine were found to be almost twice to thrice as potent as doxorubicin. farmaceut.org

The anticancer potential of 2-methylquinoline derivatives is frequently evaluated through in vitro cytotoxicity assays against various human cancer cell lines. These assays measure the concentration of the compound required to inhibit cell growth by 50% (IC₅₀).

For instance, a series of 5,6,7-trimethoxy-2-methyl-N-phenylquinolin-4-amine derivatives were tested against four human cancer cell lines. nih.gov Compounds 7e (N-(4-benzoyl phenyl)) and 7f (N-(4-phenoxyphenyl)) demonstrated the most potent antiproliferative activity, showing significant cytotoxicity even against resistant cancer cell lines. nih.gov Another study synthesized 2-alkylaminosubstituted 4-methylquinoline-5,8-diones and evaluated their cytotoxicity against four human cancer cell lines, including HOP62 (lung), SK-OV-3 (ovary), HCT15 (colon), and SF295 (central nervous system). nih.gov

| Compound | Derivative Class | Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|---|

| N-(4-methoxyphenyl)-N-methylquinolin-5-amine | Aryl-substituted quinoline-amine | Various | Excellent cytotoxicity | neuroquantology.com |

| 7e: 5,6,7-Trimethoxy-N-(4-benzoyl phenyl)-2-methylquinolin-4-amine | N-aryl-trimethoxy quinolin-4-amine | A2780 (Ovarian) | Significant | nih.gov |

| 7f: 5,6,7-Trimethoxy-N-(4-phenoxyphenyl)-2-methylquinolin-4-amine | N-aryl-trimethoxy quinolin-4-amine | A2780/RCIS (Resistant Ovarian) | Significant | nih.gov |

| 7f: 5,6,7-Trimethoxy-N-(4-phenoxyphenyl)-2-methylquinolin-4-amine | N-aryl-trimethoxy quinolin-4-amine | MCF-7 (Breast) | Significant | nih.gov |

| 2-methyl-N-(7-trifluoromethyl)quinolin-4-yl)quinolin-3-amine (11) | bis-quinoline amine | MCF-7 (Breast) | ~2-3x more potent than doxorubicin | farmaceut.org |

| 2-alkylaminosubstituted 4-methylquinoline-5,8-diones | Alkylamino quinoline-dione | HOP62, SK-OV-3, HCT15, SF295 | Evaluated | nih.gov |

One of the key mechanisms by which quinoline derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. nih.gov Tubulin is a critical protein that assembles into microtubules, forming the mitotic spindle necessary for cell division. Agents that disrupt microtubule dynamics can arrest the cell cycle and induce apoptosis in cancer cells.

Several 2-methylquinoline derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov A series of 2-aryl-trimethoxyquinoline analogs were reported as tubulin inhibitors. neuroquantology.com Further studies on 5,6,7-trimethoxy quinoline derivatives found that compounds 7e and 7f inhibited tubulin polymerization in a manner similar to the known inhibitor Combretastatin A-4 (CA-4). nih.gov Molecular docking studies suggested these compounds likely interact with the colchicine (B1669291) binding site on tubulin. nih.gov Another study focusing on quinoline-indole derivatives identified compound 34b as a potent inhibitor of microtubule polymerization, binding to the colchicine site and disrupting the cell microtubule network. polyu.edu.hk

| Compound | Derivative Class | Assay | Activity (IC₅₀) | Source |

|---|---|---|---|---|

| 7e: 5,6,7-Trimethoxy-N-(4-benzoyl phenyl)-2-methylquinolin-4-amine | N-aryl-trimethoxy quinolin-4-amine | Tubulin Polymerization Inhibition | More potent than 7f | nih.gov |

| 7f: 5,6,7-Trimethoxy-N-(4-phenoxyphenyl)-2-methylquinolin-4-amine | N-aryl-trimethoxy quinolin-4-amine | Tubulin Polymerization Inhibition | Inhibited at 20 µM | nih.gov |

| Compound 27c | Quinoline-Indole | Tubulin Polymerization Inhibition | 2.54 µM | polyu.edu.hk |

| Compound 34b | Quinoline-Indole | Tubulin Polymerization Inhibition | 2.09 µM | polyu.edu.hk |

| Combretastatin A-4 (Reference) | Stilbene | Tubulin Polymerization Inhibition | 2.12 µM | polyu.edu.hk |

Antimicrobial Efficacy

Research into the direct antimicrobial properties of this compound is limited; however, the compound is a key precursor in the synthesis of more complex heterocyclic molecules that exhibit significant antimicrobial effects. The inherent potential of the quinoline scaffold contributes to the interest in its derivatives as novel antimicrobial agents.

Direct studies detailing the antibacterial spectrum of this compound are not extensively documented in the available literature. Some research suggests that related quinoline compounds may possess weak antibacterial activity. The proposed mechanism for some quinoline derivatives involves the inhibition of bacterial DNA synthesis by targeting enzymes like DNA gyrase and type IV topoisomerase, which leads to bacterial cell death . However, this compound is more frequently employed as a starting material for producing derivatives, such as naphthyridines and phenanthrolines, which are then evaluated for their antibacterial potential researchgate.netresearchgate.net.

Similar to its antibacterial profile, the specific antifungal spectrum of this compound is not well-established. The focus of medicinal chemistry has been on using this amine to construct more elaborate molecules. For instance, the quinazolinone scaffold, which can be synthesized from quinoline precursors, has been explored for its potential antifungal interventions.

Antimalarial and Antiplasmodial Research

The quinoline core is historically significant in the development of antimalarial drugs. While this compound itself is not a primary antimalarial agent, its structural analogues have been a focal point of antiplasmodial research. Investigations into derivatives of structurally similar compounds have shown potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Some analogues have demonstrated significant efficacy against both drug-sensitive and drug-resistant strains of the parasite .

| Compound Class | Target Organism | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| Structurally Related Quinoline Analogues | Plasmodium falciparum (drug-resistant strains) | 20 - 4760 ng/mL |

Anti-inflammatory and Analgesic Properties

Direct experimental data on the anti-inflammatory and analgesic properties of this compound is sparse. However, the compound serves as a building block for synthesizing derivatives with potential in this area. For example, naphthyridine derivatives, which can be produced using this compound, have been reported to possess antiphlogistic (anti-inflammatory) activity researchgate.net. Furthermore, patents listing this compound also mention the development of anti-inflammatory agents, suggesting the scaffold is of interest in this therapeutic field ambeed.comgoogle.com.

Antiviral Activity (e.g., Anti-HIV-1)

The antiviral potential of this compound has been explored primarily through the synthesis and evaluation of its derivatives. Research has been conducted on novel heterocyclic compounds derived from this precursor for their activity against viruses such as the Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV). For example, certain furo[2,3-d]pyrimidine (B11772683) derivatives have been assessed for their antiviral efficacy. While some of these compounds displayed moderate activity against HIV-1 and HSV, this was often accompanied by cellular toxicity, indicating that their antiviral effects might be secondary to cytotoxic effects researchgate.net. The compound has also been named in patents related to the inactivation of SARS-CoV-2 and those concerning reverse transcriptase inhibitors google.com.

| Derivative Class | Virus | Reported Activity (EC₅₀) | Reference |

|---|---|---|---|

| Furo[2,3-d]pyrimidine derivatives | HIV-1 | 2.7 µM | researchgate.net |

| Furo[2,3-d]pyrimidine derivatives | HSV | 4.8 - 6.3 µM | researchgate.net |

Enzyme Inhibition Studies

This compound is a valuable scaffold for creating potent and selective enzyme inhibitors, a critical area in drug discovery for diseases ranging from cancer to inflammatory disorders. Derivatives of this compound have been shown to inhibit several important classes of enzymes.

Notably, derivatives have been synthesized as potent inhibitors of receptor tyrosine kinases, which are crucial in cancer progression. Pyrrolopyrimidine derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) with IC₅₀ values in the low nanomolar range and were less active against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) researchgate.net. In another study, imidazopyrrolopyridine derivatives were optimized to be potent and orally bioavailable Janus kinase (JAK) inhibitors, demonstrating significant selectivity for JAK1 over JAK2 researchgate.net. The mechanism of action for some related quinoline compounds in bacteria is believed to be the inhibition of DNA gyrase and topoisomerase IV .

| Enzyme Target | Derivative Class | Reported Activity | Reference |

|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | Pyrrolopyrimidines | IC₅₀: 3 nM | researchgate.net |

| Janus Kinase 1 (JAK1) | Imidazopyrrolopyridines | 20-fold selectivity over JAK2 (biochemical assay) | researchgate.net |

| Janus Kinase 1 (JAK1) | Imidazopyrrolopyridines | >33-fold selectivity over JAK2 (cell-based assay) | researchgate.net |

| DNA Gyrase / Topoisomerase IV | Quinoline Derivatives | Inhibition leads to bacterial death | |

| HIV Reverse Transcriptase | Furo[2,3-d]pyrimidine derivatives | Inhibition observed (EC₅₀: 2.7 µM) | researchgate.net |

Sphingosine (B13886) Kinase Inhibition

Sphingosine kinases (SphK) are enzymes that catalyze the formation of sphingosine-1-phosphate, a critical signaling lipid involved in cellular proliferation, survival, and growth. nih.gov Overexpression of SphK is observed in numerous cancers, making it an attractive target for the development of anticancer agents. nih.gov

Research into quinoline-based compounds has identified the quinoline-5,8-dione framework as a scaffold for dual sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2) inhibition. nih.gov By utilizing a fragment-based approach, a series of novel C(7) ether-linked quinoline-5,8-diones derived from a 2-methylquinoline-5,8-dione core were synthesized and evaluated for their inhibitory activity. nih.gov Several of these compounds demonstrated dual inhibition of SphK1 and SphK2 at low micromolar concentrations. nih.gov For instance, two lead compounds, a phenyl ether quinoline-5,8-dione (compound 4) and a pyrrolidine-based derivative (compound 20), showed notable potency. nih.gov

Inhibitory Activity of 2-Methylquinoline-5,8-dione Derivatives Against Sphingosine Kinases

| Compound | SphK1 IC50 (µM) | SphK2 IC50 (µM) |

|---|---|---|

| Compound 4 (phenyl ether quinoline-5,8-dione) | 1.5 | 6.5 |

| Compound 20 (pyrrolidine quinoline-5,8-dione) | 3.8 | 3.0 |

Data sourced from research on quinoline-5,8-dione-based SphK inhibitors. nih.gov

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

High levels of nitric oxide (NO) produced by the neuronal isoform of nitric oxide synthase (nNOS) are implicated in the pathogenesis of neurodegenerative disorders. nih.govnih.gov Consequently, the inhibition of nNOS is considered a promising therapeutic strategy. nih.gov The 2-aminoquinoline (B145021) scaffold has emerged as a promising class of nNOS inhibitors because it can mimic the substrate L-arginine while possessing chemical properties that may allow for better oral bioavailability and penetration into the central nervous system. nih.govacs.org

Studies have shown that 7-substituted 2-aminoquinolines are potent inhibitors of nNOS. nih.gov Modifications to this scaffold, such as methylating the quinoline ring, have been shown to considerably improve isoform selectivity against endothelial NOS (eNOS) and inducible NOS (iNOS). nih.govpdbj.org For example, a lead 7-substituted 2-aminoquinoline compound demonstrated potent nNOS inhibitory activity with an IC₅₀ value of 74 nM and a 124-fold selectivity over iNOS. nih.govacs.org Further development led to the discovery that 5-cyano substituted phenyl ether-linked aminoquinolines are particularly potent and selective inhibitors of both rat and human nNOS. pdbj.org The activity of these compounds is mediated by the binding of the cyano group to a newly identified auxiliary pocket in the nNOS enzyme. pdbj.org

Inhibitory Activity of Selected 2-Aminoquinoline Derivatives

| Compound | Target | IC50 (nM) | Selectivity (nNOS vs. iNOS) | Selectivity (nNOS vs. eNOS) |

|---|---|---|---|---|

| Compound 5 (7-substituted 2-aminoquinoline) | rat nNOS | 74 | 124-fold | ~6-fold |

Data sourced from studies on 2-aminoquinoline-based nNOS inhibitors. nih.govacs.org

Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition

Poly(ADP-ribose)polymerase-1 (PARP-1) is a nuclear enzyme crucial for DNA repair. ijbs.comnih.gov Inhibition of PARP is a therapeutic strategy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. ijbs.com Several potent PARP inhibitors have been developed, and some feature heterocyclic scaffolds related to quinoline. rndsystems.com

While direct studies on this compound as a PARP inhibitor are not prominent, related structures are key components of established inhibitors. For example, the FDA-approved drug Niraparib is a potent PARP-1 and PARP-2 inhibitor that contains a (methylquinolin-5-yl)amino moiety. drugbank.com Another potent inhibitor, Olaparib, demonstrates IC₅₀ values of 5 nM and 1 nM against PARP-1 and PARP-2, respectively. rndsystems.com Furthermore, the isoquinoline (B145761) derivative 5-aminoisoquinolin-1(2H)-one (5-AIQ) is a known water-soluble PARP inhibitor that has been investigated for its therapeutic potential. nih.govcore.ac.uk These examples highlight the utility of the broader (iso)quinoline scaffold in the design of potent PARP inhibitors.

Inhibitory Potency of Selected PARP Inhibitors

| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) |

|---|---|---|

| Olaparib | 5 | 1 |

Data sourced from biochemical assays of PARP inhibitors. rndsystems.com

Bioreductive Drug Metabolism Studies

Bioreductive drugs are inactive prodrugs designed to be activated into potent cytotoxic agents under the hypoxic (low oxygen) conditions often found in solid tumors. nih.gov This activation is typically carried out by specific reductase enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which are overexpressed in many types of cancer. nih.govmdpi.com

The quinoline scaffold is a key feature in several classes of compounds investigated for their bioreductive properties. Specifically, the quinoline-5,8-dione moiety, which can be formed from the metabolism of aminoquinolines, is essential for the cytotoxic activity of natural products like lavendamycin (B1674582) and streptonigrin. nih.gov Studies on lavendamycin analogues have shown that these compounds are substrates for NQO1, which activates them into cytotoxic agents that are more toxic to NQO1-rich tumor cells. nih.gov Similarly, research on 4-alkylamino-5-nitroquinolines has demonstrated their metabolic reduction under hypoxic conditions, which correlates with their selective toxicity toward hypoxic cells. chemsrc.com This indicates that the quinoline core is a viable platform for developing novel bioreductive anticancer agents. nih.gov

NQO1 Metabolism Rates for Lavendamycin Analogues

| Compound Number | Metabolism by NQO1 (µmol/min/mg) |

|---|---|

| 43 | 43 ± 7 |

| 44 | 2.2 ± 0.4 |

Data sourced from metabolism studies on lavendamycin analogues. nih.gov

Coordination Chemistry and Metal Complexation

2-Methylquinolin-5-amine as a Ligand

This compound possesses two potential donor sites for coordination with metal ions: the nitrogen atom of the quinoline (B57606) ring and the nitrogen atom of the amino group at the 5-position. This allows it to potentially act as a bidentate ligand, forming a stable five-membered chelate ring with a metal center. The presence of the methyl group at the 2-position may introduce steric effects that could influence the geometry and stability of the resulting metal complexes.

The chelating ability of quinoline derivatives is well-documented, with the nitrogen atom of the quinoline ring being a primary coordination site. The amino group, being a good Lewis base, can also readily coordinate with metal ions. The combined coordination of both the quinoline nitrogen and the amino nitrogen would lead to the formation of a thermodynamically favored chelate complex. The stability of such complexes would depend on various factors, including the nature of the metal ion, the solvent system, and the pH of the medium.

Synthesis and Characterization of Metal Complexes

A general synthetic procedure would involve dissolving this compound in a solvent like ethanol or methanol. A solution of a metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Ni(II), Co(II), or Zn(II)) in the same or a compatible solvent would then be added to the ligand solution. The reaction mixture is typically stirred and may be heated to facilitate complex formation. The resulting metal complex, if insoluble, can be isolated by filtration, washed with the solvent, and dried.

Characterization of these hypothetical complexes would involve a suite of analytical techniques:

Elemental Analysis (CHN): To determine the empirical formula of the complex and ascertain the ligand-to-metal ratio.

Molar Conductance Measurements: To determine the electrolytic or non-electrolytic nature of the complexes in a suitable solvent.

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the oxidation state and geometry of the central metal ion.

Thermal Analysis (TGA/DTA): To study the thermal stability of the complexes and identify the presence of coordinated or lattice solvent molecules.

Spectroscopic Analysis of Metal-Ligand Interactions

Spectroscopic techniques are crucial for elucidating the nature of the metal-ligand bonding and the coordination environment around the metal ion.

Infrared (IR) Spectroscopy: Comparison of the IR spectrum of the free this compound ligand with those of its metal complexes would provide evidence of coordination.

The N-H stretching vibrations of the amino group would be expected to shift, typically to a lower frequency, upon coordination to a metal ion due to the weakening of the N-H bond.

The C=N stretching vibration of the quinoline ring would also likely shift upon coordination of the quinoline nitrogen to the metal center.

The appearance of new bands in the far-IR region can often be attributed to the formation of M-N bonds.

UV-Visible Spectroscopy: The electronic spectra of the metal complexes in a suitable solvent provide information about the geometry of the metal ion.

For transition metal complexes, d-d electronic transitions can be observed in the visible region. The position and intensity of these bands are characteristic of the coordination geometry (e.g., octahedral, tetrahedral, or square planar).

Intra-ligand (π-π*) and ligand-to-metal charge transfer (LMCT) bands are also expected. Coordination of the ligand to the metal ion typically causes shifts in the intra-ligand transition bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution.

The chemical shifts of the protons and carbons in the vicinity of the coordination sites (the amino group and the quinoline ring) would be expected to change upon complexation.

A hypothetical comparison of key IR spectral data is presented below.

| Functional Group | Expected Wavenumber in Free Ligand (cm⁻¹) | Expected Shift upon Complexation |

| N-H Stretch (Amine) | ~3400-3200 | Shift to lower frequency |

| C=N Stretch (Quinoline) | ~1600-1500 | Shift in position |

| M-N Stretch | - | Appearance of new bands in far-IR |

Applications in Metal-Complexing Agents

Derivatives of quinoline are known to have a wide range of applications stemming from their ability to chelate metal ions. nih.gov While specific applications for this compound as a metal-complexing agent are not detailed in the search results, its structural similarity to other biologically active quinolines suggests potential uses.

8-Hydroxyquinoline (B1678124) and its derivatives, for instance, are known for their antimicrobial and anticancer activities, which are often linked to their metal chelating properties. nih.gov The formation of metal complexes can enhance the biological activity of the ligand by facilitating its transport across cell membranes. It is plausible that metal complexes of this compound could be investigated for similar biological activities.

Furthermore, the ability of such ligands to form stable complexes with various metal ions could lead to their use in:

Analytical Chemistry: As reagents for the determination of metal ions.

Catalysis: Where the metal complex can act as a catalyst in various organic reactions.

Material Science: In the development of new materials with specific electronic or magnetic properties.

Further research is required to synthesize and characterize metal complexes of this compound and to explore their potential applications in these and other fields.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations use the principles of quantum mechanics to model the electronic structure and properties of molecules. These calculations can determine optimized geometries, electronic energies, and various other molecular properties.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, including atoms and molecules. nih.gov It is based on the principle that the energy of the system can be determined from its electron density. DFT is widely used due to its favorable balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. nih.gov

Although specific DFT studies focused on 2-Methylquinolin-5-amine are not prevalent in the literature, the methodology is extensively applied to its isomers and other quinoline (B57606) derivatives. For instance, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), are employed to:

Optimize the molecular geometry to find the most stable conformation. rsc.org

Calculate frontier molecular orbitals (HOMO and LUMO) to understand chemical reactivity and electronic transitions. nih.govtandfonline.com

Simulate vibrational spectra (infrared and Raman) to aid in the assignment of experimental spectral bands. nih.gov

Determine molecular electrostatic potential (MEP) to identify sites susceptible to electrophilic and nucleophilic attack. rsc.org

Investigate nonlinear optical (NLO) properties. tandfonline.com

A study on 4-amino-2-methylquinoline utilized DFT (B3LYP/6-31G** and 6-311++G**) to perform a complete vibrational analysis and determine its optimized geometry. nih.gov Similarly, research on 6-fluoro-4-hydroxy-2-methylquinoline used DFT to analyze electronic transitions, Mulliken charges, and thermodynamic parameters. tandfonline.com These examples highlight the type of detailed electronic and structural insights that a dedicated DFT investigation of this compound could provide.

Ab Initio Hartree-Fock (HF) Calculations

The Hartree-Fock (HF) method is a fundamental ab initio quantum chemistry method, meaning it is derived directly from theoretical principles without the use of experimental data. nih.gov HF calculations approximate the many-electron wavefunction as a single Slater determinant, providing a valuable starting point for more advanced computational methods. nih.gov

While often less accurate than DFT for many applications due to its neglect of electron correlation, the HF method is crucial for certain types of analysis and serves as a baseline for more sophisticated calculations. epstem.net For example, studies on related molecules like 4-amino-2-methylquinoline and 2-amino-5-methylphenol (B193566) have employed HF calculations alongside DFT to compare results and provide a more comprehensive theoretical understanding. nih.govnih.gov These studies typically use basis sets such as 6-31G** to compute optimized geometries and vibrational frequencies, which are then compared with experimental data. nih.gov A dedicated HF study on this compound would similarly establish its foundational quantum mechanical properties.

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application within this field is molecular docking, which predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is particularly valuable in drug discovery for assessing the binding affinity and interaction of potential drug candidates with their biological targets. nih.govtandfonline.com

There are no specific molecular docking studies published for this compound in the reviewed literature. However, the quinoline scaffold is a common feature in molecules designed for biological activity, and numerous docking studies have been performed on its derivatives. For example, novel 5,6,7-trimethoxy quinolines were docked into the catalytic site of tubulin to explore their interactions and rationalize their anticancer activity. nih.gov In another study, N-substituted 2-phenylquinazolin-4-amine (B85525) derivatives, including a 2-methylquinoline (B7769805) moiety, were docked into the Keap1-Nrf2 binding domain to evaluate their potential as cytoprotective agents. tandfonline.com A hypothetical docking study of this compound would involve preparing its 3D structure and docking it into the active site of a relevant protein target to predict binding modes, energy, and key interactions like hydrogen bonds and hydrophobic contacts. nih.gov

Vibrational Spectroscopy Assignments and Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. su.se While experiments provide the spectral data, computational analysis is essential for the accurate assignment of the observed vibrational bands to specific molecular motions. researchgate.net

Specific experimental or computational vibrational analyses for this compound are not available. However, the methodology is well-established for related compounds. For 4-amino-2-methylquinoline, researchers recorded FTIR and FT-Raman spectra and then used DFT and HF calculations to compute the vibrational frequencies. nih.gov By comparing the experimental and scaled theoretical wavenumbers, they could perform a detailed assignment of fundamental modes, such as the stretching and bending of C-H, N-H, and C=N bonds, and analyze the influence of the amino and methyl groups on the quinoline skeleton. nih.gov A similar combined experimental and computational approach for this compound would be necessary to fully interpret its vibrational spectra.

The table below illustrates the type of data generated from such an analysis, showing a hypothetical comparison between experimental and calculated vibrational frequencies.

| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment (Vibrational Mode) |

| ~3400 | ~3400 | N-H stretching |

| ~3050 | ~3050 | Aromatic C-H stretching |

| ~2950 | ~2950 | Methyl C-H stretching |

| ~1620 | ~1620 | C=N stretching / Ring stretching |

| ~1580 | ~1580 | Ring stretching / N-H bending |

| ~1450 | ~1450 | Methyl bending |

| Note: This table is illustrative and does not contain real data for this compound. |

Spectroscopic Characterization Rationalization

Computational chemistry is a powerful tool for rationalizing and understanding experimental spectroscopic data, such as NMR and UV-Vis spectra. whiterose.ac.uknih.gov Theoretical calculations can predict chemical shifts (NMR) and electronic transitions (UV-Vis), which helps in the interpretation of complex spectra and confirmation of molecular structures. whiterose.ac.uknih.gov

While a detailed spectroscopic characterization of this compound supported by theoretical calculations is not found in the literature, studies on analogous compounds demonstrate the utility of this approach. For instance, investigations into various quinoline derivatives have used computational methods to explain the selectivity of synthetic reactions and to interpret NMR and electronic absorption spectra. whiterose.ac.uknih.gov DFT calculations have been used to predict ¹³C NMR chemical shifts for phenanthroline derivatives, showing good agreement with experimental values. whiterose.ac.uk For a fluorescent quinoline derivative, Time-Dependent DFT (TD-DFT) was used to calculate the electronic absorption spectrum to understand its pH-sensing and ion-detection capabilities. researchgate.net A similar computational study on this compound would be invaluable for interpreting its NMR signals and understanding its photophysical properties.

Thermodynamic Property Computations

Theoretical chemistry allows for the computation of key thermodynamic properties of molecules, such as enthalpy, entropy, and Gibbs free energy of formation. nist.gov These calculations are typically performed using the results from quantum chemical methods like DFT, where the vibrational frequencies are used to determine the thermal contributions to these properties. mdpi.com

Direct computational studies on the thermodynamic properties of this compound are absent from the surveyed literature. However, extensive experimental and computational work has been performed on the parent compound, 2-methylquinoline. nist.govdergipark.org.tr These studies used methods like adiabatic heat-capacity calorimetry and comparative ebulliometry, complemented by statistical mechanics calculations based on theoretical models, to derive standard molar enthalpies, entropies, and Gibbs free energies of formation over a range of temperatures. nist.gov A computational study of this compound would follow a similar path, using DFT-calculated vibrational frequencies to compute its thermodynamic functions, providing valuable data for chemical engineers and physical chemists.

The table below indicates the kind of thermodynamic data that would be generated from such a computational study at a standard temperature (298.15 K).

| Thermodynamic Property | Symbol | Hypothetical Value Unit |

| Standard Molar Enthalpy of Formation | ΔfH° | kJ/mol |

| Standard Molar Entropy | S° | J/(mol·K) |

| Standard Molar Gibbs Free Energy of Formation | ΔfG° | kJ/mol |

| Molar Heat Capacity | Cp | J/(mol·K) |

| Note: This table is for illustrative purposes and does not contain real data for this compound. |

Applications in Materials Science and Chemical Sensing

Electronic and Optoelectronic Materials

The conjugated system of the quinoline (B57606) ring makes its derivatives, including 2-Methylquinolin-5-amine, attractive for applications in electronic and optoelectronic devices. These materials often rely on the precise tuning of energy levels and charge transport properties, which can be achieved by modifying the quinoline core.

OLED Intermediates

Organic Light-Emitting Diodes (OLEDs) are a major application for various heterocyclic compounds. While specific research detailing the direct integration and performance of this compound as a key component in an OLED stack is not extensively documented in the reviewed literature, it is cataloged by chemical suppliers as a potential intermediate for OLED materials. bldpharm.com The general class of quinoline derivatives is widely used in synthesizing ligands for metal complexes (e.g., with Aluminum (III)) and as components of host or emitter materials in electroluminescent devices. researchgate.netmdpi.comnih.gov The amino group on the this compound structure provides a reactive site for building more complex molecules tailored for OLED applications. mdpi.com

Conjugated Polymers

Conjugated polymers are a cornerstone of organic electronics, finding use in transistors, solar cells, and sensors. Polymers containing amine and quinoline groups are actively researched for their favorable electronic and optical properties. researchgate.netmetu.edu.trgoogle.comresearchgate.net The incorporation of the quinoline moiety into a polymer backbone can enhance electron transport capabilities and stability. researchgate.net

However, studies focusing specifically on the polymerization of this compound are not prevalent in the examined literature. Research on related isomers, such as the polymerization of a π-conjugated polymer containing a 6-bromo-2-methylquinoline (B1268081) trimer, highlights the potential of the methyl-quinoline scaffold in creating materials with interesting photochromic and fluorescence properties for optical switches or sensors. researchgate.net The amino group at the 5-position offers a potential site for polymerization reactions, such as polycondensation, to create novel polymers whose properties remain an area for future exploration.

Chemical Sensor Development

The ability of the quinoline ring system, particularly the nitrogen atom, to interact with analytes makes it a popular platform for designing chemical sensors. The amino group in this compound can serve as an additional binding site or a point for attaching other functional groups to create selective and sensitive sensors.

Colorimetric Chemosensors for Ion Detection

Colorimetric sensors provide a straightforward method for detecting analytes through a visible color change, often without the need for complex instrumentation. nih.gov Schiff base ligands containing moieties like amine or thiol groups are known to form colored complexes with various metal ions. mdpi.com While the broader class of quinoline derivatives has been used to develop colorimetric sensors, specific examples derived directly from this compound are not detailed in the surveyed research. The development of such sensors often involves creating molecules where analyte binding alters the intramolecular charge transfer (ICT) characteristics, leading to a shift in the absorption spectrum. mdpi.com

Fluorescent Chemosensors

Fluorescent probes are highly sensitive tools for detecting metal ions in biological and environmental systems. nih.gov The quinoline framework is a common fluorophore in these sensors. nih.gov Derivatives of 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924) are particularly well-studied as fluorogenic chelators for ions like Zn²⁺, Cd²⁺, and Cu²⁺. nih.govarabjchem.orgresearchgate.netresearchgate.net The sensing mechanism often involves processes like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF), where the binding of a metal ion to the sensor molecule modulates its fluorescence output. nih.gov

Despite the widespread use of its isomers, research specifically employing this compound as the foundational block for a fluorescent chemosensor is not prominent. The structural arrangement of the nitrogen atom and the 5-amino group could potentially be exploited for selective ion binding, but this application remains largely unexplored in the available literature.

Dyes and Pigments

The most well-documented application of this compound and its close derivatives in materials science is in the synthesis of dyes and pigments. The aromatic quinoline structure serves as an excellent chromophore, and the amine group provides a key reactive handle for creating larger, intensely colored molecules like azo dyes and phenazines.

Phenazine (B1670421) dyes, known for their broad pharmaceutical and materials science applications, can be synthesized from aminoquinoline precursors. mdpi.com Research has demonstrated the synthesis of symmetrical and unsymmetrical phenazines through the oxidative condensation of 8-alkyl-2-methylquinolin-5-amines. mdpi.com In one method, a symmetrical phenazine, 5,12-diisopropyl-3,10-dimethyldipyrido[3,2-a:3′,2′-h]phenazine, was formed from the oxidative condensation of two molecules of 8-isopropyl-2-methylquinolin-5-amine using silver carbonate as a mild oxidizing agent. mdpi.comresearchgate.net Unsymmetrical phenazines were also synthesized by reacting an 8-alkyl-2-methylquinolin-5-amine with another electron-rich amine, such as N¹,N¹-dimethylbenzene-1,4-diamine. mdpi.com

| Compound Name | Precursors | Reaction Type | Key Structural Feature |

|---|---|---|---|

| 5,12-diisopropyl-3,10-dimethyldipyrido[3,2-a:3′,2′-h]phenazine | 8-isopropyl-2-methylquinolin-5-amine | Symmetrical Oxidative Condensation | Symmetrical phenazine core with pyridine (B92270) rings from the quinoline precursor. |

| 5-isopropyl-N,N,3-trimethylpyrido[3,2-a]phenazin-10-amine | 8-isopropyl-2-methylquinolin-5-amine and N¹,N¹-dimethylbenzene-1,4-diamine | Unsymmetrical Oxidative Condensation | Unsymmetrical phenazine with one pyridine ring from the quinoline precursor. |

Furthermore, the general class of aminoquinolines is a vital precursor for azo dyes. These dyes are created through a diazotization reaction of the amine group, followed by coupling with another aromatic compound. researchgate.netdergipark.org.tr For instance, numerous novel derivatives of 5-azo-8-hydroxy-2-methylquinoline have been synthesized and their properties as dyes for polyester (B1180765) fabrics investigated. researchgate.net These studies show that the quinoline core is a versatile component for creating a wide range of colors with good fastness properties. researchgate.net

Analytical Methodologies in Research on 2 Methylquinolin 5 Amine

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of 2-methylquinolin-5-amine, offering insights into its atomic connectivity, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound. Both ¹H and ¹³C NMR are employed to map the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another. For this compound, the spectrum would exhibit distinct signals for the methyl protons, the amine protons, and the aromatic protons on the quinoline (B57606) ring. The electron-donating amine group and the weakly donating methyl group influence the chemical shifts of the aromatic protons. Protons on the same ring as the amine group (H6, H7, H8) are expected to be shifted upfield compared to those on the other ring. The methyl group protons typically appear as a singlet, while the aromatic protons show complex splitting patterns due to spin-spin coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show ten distinct signals corresponding to the nine carbons of the quinoline ring and the one methyl carbon. The chemical shifts are influenced by the electronegativity of the attached nitrogen and the electronic effects of the substituents. The carbon atom bonded to the amine group (C5) would be significantly shielded. tandfonline.combg.ac.rstsijournals.comnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| CH₃ | ¹H | ~2.5 - 2.7 | Singlet |

| NH₂ | ¹H | ~4.0 - 5.0 | Broad singlet, exchangeable with D₂O |

| H3, H4 | ¹H | ~7.0 - 8.0 | Doublets |

| H6, H7, H8 | ¹H | ~6.8 - 7.5 | Multiplets, shifted upfield by NH₂ group |

| CH₃ | ¹³C | ~25 | - |

| Quinoline C-atoms | ¹³C | ~110 - 160 | C5 shifted upfield due to NH₂ attachment |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies. researchgate.net The spectrum is characterized by vibrations of the primary amine, the aromatic quinoline ring, and the methyl group. mdpi.comastrochem.orgresearchgate.netresearchgate.net

Key expected absorptions include:

N-H Stretching: As a primary aromatic amine, two distinct bands are expected in the 3300–3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. wpmucdn.comorgchemboulder.comrockymountainlabs.comlibretexts.orglibretexts.org

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is observed just below 3000 cm⁻¹.

N-H Bending: A characteristic scissoring vibration for the primary amine group (–NH₂) is found in the 1580–1650 cm⁻¹ range. orgchemboulder.com

C=C and C=N Stretching: The aromatic quinoline ring exhibits several absorption bands in the 1400–1600 cm⁻¹ region due to carbon-carbon and carbon-nitrogen double bond stretching.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (C-NH₂) typically appears in the 1250–1350 cm⁻¹ range. orgchemboulder.comlibretexts.orglibretexts.org

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3300 - 3500 |

| Aromatic C-H Stretch | Quinoline Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | Methyl (-CH₃) | 2850 - 3000 |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1580 - 1650 |

| C=C and C=N Stretch | Quinoline Ring | 1400 - 1600 |

| Aromatic C-N Stretch | Aryl-Amine | 1250 - 1350 |

UV-Visible (UV-Vis) Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The quinoline ring system acts as the primary chromophore. The introduction of the amino group at the 5-position, an auxochrome, is expected to cause a bathochromic (red shift) and hyperchromic (increased absorbance) effect on the π→π* transitions of the quinoline core. researchgate.netresearchgate.netacs.org This is due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom. The resulting spectrum, typically recorded in a solvent like ethanol, is useful for quantitative analysis and for studying the electronic properties of the compound.

Table 3: Expected UV-Vis Absorption Maxima (λmax) for this compound in Ethanol

| Transition | Approximate λmax (nm) | Notes |

|---|---|---|

| π→π | ~230 - 250 | High-energy transition of the aromatic system. |

| π→π | ~320 - 360 | Lower-energy transition, red-shifted by the amino group. |

Mass Spectrometry (MS, LC-MS, ESI-MS)

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula (C₁₀H₁₀N₂). The molecular weight is 158.20 g/mol , and the molecular ion peak ([M]⁺˙) would be observed at an m/z of 158.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. cdnsciencepub.comcdnsciencepub.com For 2-methylquinoline (B7769805), common fragmentation includes the loss of a hydrogen radical to form a stable [M-H]⁺ ion, or the loss of HCN. nist.gov For this compound, characteristic fragmentation pathways would include:

Molecular Ion Peak: [M]⁺˙ at m/z = 158.

Loss of a Methyl Radical: [M-CH₃]⁺ at m/z = 143.

Loss of HCN: [M-HCN]⁺˙ at m/z = 131.

Loss of Aminonitrile (H₂CN): Subsequent fragmentation can lead to further characteristic ions.

Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) are commonly used to analyze the compound in complex mixtures, providing both separation and mass data simultaneously. nih.govnih.govsigmaaldrich.com

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 158 | [M]⁺˙ (Molecular Ion) | [C₁₀H₁₀N₂]⁺˙ |

| 157 | [M-H]⁺ | [C₁₀H₉N₂]⁺ |

| 143 | [M-CH₃]⁺ | [C₉H₇N₂]⁺ |

| 131 | [M-HCN]⁺˙ | [C₉H₉N]⁺˙ |

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FT-IR. It detects vibrations that cause a change in the polarizability of the molecule. For this compound, Raman spectroscopy is particularly effective for observing the vibrations of the aromatic quinoline ring, as these symmetric vibrations often produce strong Raman signals. researchgate.netcnr.it Key features in the Raman spectrum would include intense bands for the ring stretching and breathing modes of the quinoline system. acs.orgport.ac.uk The symmetric N-H stretch of the amine group and the C-CH₃ stretch are also expected to be Raman active.